Methyl 3,5-bis(benzyloxy)benzoate
Overview
Description
“Methyl 3,5-bis(benzyloxy)benzoate” is a chemical compound with the molecular formula C22H20O4 . It is also known by its English name “methyl 3,5-bis(benzyloxy)benzoate” and has a CAS number of 58605-10-0 .
Molecular Structure Analysis
The molecular structure of “Methyl 3,5-bis(benzyloxy)benzoate” is represented by the InChI codeInChI=1S/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
. The compound has a molecular weight of 348.4 g/mol . Physical And Chemical Properties Analysis
“Methyl 3,5-bis(benzyloxy)benzoate” has a molecular weight of 348.39 . It has a density of 1.1447 (rough estimate), a melting point of 67 °C, and a boiling point of 442.76°C (rough estimate) . The compound has a flash point of 221.6°C and a vapor pressure of 2.26E-10mmHg at 25°C . The refractive index is estimated to be 1.6000 .Scientific Research Applications
- Chemical Synthesis : This compound could be used as a building block or reagent in the synthesis of other complex molecules .
- Material Science : Given its specific structure, it might be used in the development of new materials with unique properties .
- Life Science : It could be used in biological studies, possibly as a probe or a part of a larger molecule .
- Chromatography : It might be used as a standard or reference compound in chromatographic studies .
- Analytical Studies : This compound could be used in various analytical methods, possibly as a calibration standard .
- Fragrance Manufacturing : According to a Chinese source , it has a pleasant aromatic smell and is often used in the manufacture of fragrances .
- Chemical Synthesis : This compound could be used as a building block or reagent in the synthesis of other complex molecules .
- Material Science : Given its specific structure, it might be used in the development of new materials with unique properties .
- Life Science : It could be used in biological studies, possibly as a probe or a part of a larger molecule .
- Chromatography : It might be used as a standard or reference compound in chromatographic studies .
- Analytical Studies : This compound could be used in various analytical methods, possibly as a calibration standard .
- Fragrance Manufacturing : According to a Chinese source , it has a pleasant aromatic smell and is often used in the manufacture of fragrances .
properties
IUPAC Name |
methyl 3,5-bis(phenylmethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQCMRLPXFXVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974153 | |
Record name | Methyl 3,5-bis(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-bis(benzyloxy)benzoate | |
CAS RN |
58605-10-0 | |
Record name | Methyl 3,5-bis(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.